molecular formula C9H10O3 B1676427 Methyl 4-methoxybenzoate CAS No. 121-98-2

Methyl 4-methoxybenzoate

Cat. No. B1676427
CAS RN: 121-98-2
M. Wt: 166.17 g/mol
InChI Key: DDIZAANNODHTRB-UHFFFAOYSA-N
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Description

Methyl 4-methoxybenzoate is a benzoate ester and a monomethoxybenzene . It is functionally related to 4-methoxybenzoic acid . It is a natural product found in Neolentinus lepideus, Annona cherimola, and other organisms .


Synthesis Analysis

Methyl 4-methoxybenzoate can be synthesized from Methylparabene, which is benzamidomethylated with (benzamidomethyl)­triethylammonium chloride in an aqueous medium to afford methyl 4- (benzamido­methoxy)benzoate in high yield .


Molecular Structure Analysis

The molecular formula of Methyl 4-methoxybenzoate is C9H10O3 . The InChI representation is InChI=1S/C9H10O3/c1-11-8-5-3-7 (4-6-8)9 (10)12-2/h3-6H,1-2H3 . The Canonical SMILES representation is COC1=CC=C (C=C1)C (=O)OC .


Chemical Reactions Analysis

Methyl 4-methoxybenzoate can be used as a starting reagent in the novel synthesis of gefitinib . The synthesis involves the alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions .


Physical And Chemical Properties Analysis

Methyl 4-methoxybenzoate has a molecular weight of 166.17 g/mol . It has a density of 1.1±0.1 g/cm3, a boiling point of 256.0±0.0 °C at 760 mmHg, and a flash point of 98.1±14.4 °C . It has 3 #H bond acceptors, 0 #H bond donors, and 3 #Freely Rotating Bonds .

Scientific Research Applications

Crystal Structure and Computational Analysis

Methyl 4-hydroxybenzoate, also known as methyl paraben, has been studied for its antimicrobial properties and is widely used in cosmetics, personal care products, and as a food preservative. Research involving crystal X-ray structure determination and Hirshfeld surface analysis, along with computational calculations, has highlighted its extensive intermolecular hydrogen bonding and provided insights into its pharmaceutical activity based on chemical quantum parameters (Sharfalddin et al., 2020).

Pharmacological Activity

A series of 4-aroyl-1,3-dihydro-2H-imidazol-2-ones, which includes compounds with 4-methoxybenzoyl substitution, have shown promising pharmacological activity. These compounds have been evaluated for their ability to increase cardiac contractile force in dogs, indicating potential utility in treating congestive heart failure. Clinical trials are ongoing for some of these compounds, showcasing their significance in medical research (Schnettler et al., 1982).

Photostabilization and Singlet Oxygen Quenching

Methyl salicylate and related compounds, including methyl 2-methoxybenzoate, have been studied for their role as photostabilizers. These compounds exhibit varying abilities to generate and quench singlet molecular oxygen, a property crucial for protecting materials from photo-induced degradation. Methyl 2-methoxybenzoate, in particular, has shown potential as a dopant agent for its efficient scavenging activity against singlet oxygen, underlining its application in material science (Soltermann et al., 1995).

Enzymatic Demethylation

Research into the enzymatic activities of Pseudomonas putida has revealed the specificity of 4-methoxybenzoate O-demethylating enzyme systems. These systems have shown a high affinity for 4-methoxybenzoate and related compounds, facilitating their demethylation and further hydroxylation. This specificity highlights the potential biotechnological applications of these enzymes in the biodegradation and biotransformation of aromatic compounds (Bernhardt et al., 1973).

Analytical Methodology

An innovative on-line solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry system has been developed for measuring concentrations of parabens and other environmental phenols, including 2-hydroxy-4-methoxybenzophenone, in human milk. This sensitive method underscores the importance of assessing human exposure to these compounds, especially in breastfed infants, and paves the way for future risk assessment studies (Ye et al., 2008).

Safety And Hazards

Methyl 4-methoxybenzoate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name

methyl 4-methoxybenzoate
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InChI

InChI=1S/C9H10O3/c1-11-8-5-3-7(4-6-8)9(10)12-2/h3-6H,1-2H3
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InChI Key

DDIZAANNODHTRB-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC
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Molecular Formula

C9H10O3
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DSSTOX Substance ID

DTXSID7047645
Record name Methyl 4-methoxybenzoate
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Molecular Weight

166.17 g/mol
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Physical Description

White crystalline solid; [Sigma-Aldrich MSDS], Solid, white crystals with a sweet, floral odour
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Boiling Point

244.00 to 245.00 °C. @ 760.00 mm Hg
Record name Methyl 4-methoxybenzoate
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Solubility

0.643 mg/mL at 20 °C, very slightly soluble in water; soluble in organic solvents, oils, soluble (in ethanol)
Record name Methyl 4-methoxybenzoate
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Product Name

Methyl 4-methoxybenzoate

CAS RN

121-98-2
Record name Methyl 4-methoxybenzoate
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Record name METHYL 4-METHOXYBENZOATE
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Melting Point

48 °C
Record name Methyl 4-methoxybenzoate
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Synthesis routes and methods I

Procedure details

To prepare methyl 4-methoxybenzoate, 4-methoxybenzaldehyde (100 mg) was dissolved in MeOH (10 mL), and OXONE (0.451 g) was added and stirred at room temperature for 18 hours with the reaction having a final volume (11 mL). The reaction was monitored by TLC or GC analysis. EtOAc was added to extract the products and 1N HCl was used to dissolve the salts. The organic extract was washed with 1N HCl (30 mL×3) and brine (30 mL), dried over Na2SO4, and the solvent was removed under reduced pressure to obtain methyl 4-methoxybenzoate in 19% yield and 4-methoxy phenol in 77% yield after purification by silica gel column chromatography.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
0.451 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a 100 ml three-necked flask equipped for reflux and fitted with a mechanical stirrer was added 2.0 g (0.014 mol) of p-hydroxybenzoic acid, 1.0 g. (0.007 mol) of potassium carbonate, and 5.0 ml (0.059 mol) of dimethyl sulfite. The mixture was heated at 100° C. for four hours and then quenched with 15 ml of water. The organics were taken up with methylene chloride and washed sequentially with 12% caustic solution and water. The extracts were concentrated in vacuo to give 1.28 g of methyl p-methoxybenzoate.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.007 mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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